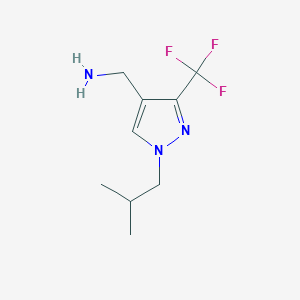
(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of an isobutyl group, a trifluoromethyl group, and a methanamine group attached to the pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. For instance, the reaction of hydrazine hydrate with 1,3-diketones under acidic or basic conditions can yield the pyrazole ring.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.
Attachment of the Isobutyl Group: The isobutyl group can be introduced through alkylation reactions using isobutyl halides in the presence of a strong base.
Formation of the Methanamine Group: The methanamine group can be introduced through reductive amination reactions, where an aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods typically optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of the compound.
化学反应分析
Types of Reactions
(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles such as halides, amines, or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, amines, thiols, and other nucleophiles in the presence of a base or catalyst.
Major Products Formed
Oxidation: Oxides and hydroxyl derivatives.
Reduction: Reduced amines and alcohols.
Substitution: Substituted pyrazole derivatives with various functional groups.
科学研究应用
(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory, analgesic, and anticancer agent.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
作用机制
The mechanism of action of (1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
相似化合物的比较
Similar Compounds
(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)boronic acid: Similar structure but with a boronic acid group instead of a methanamine group.
1-isobutyl-3-(trifluoromethyl)-1H-pyrazole: Lacks the methanamine group, making it less versatile in certain chemical reactions.
Uniqueness
(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine is unique due to the presence of the methanamine group, which enhances its reactivity and potential applications in various fields. The trifluoromethyl group also imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for scientific research and industrial applications.
属性
分子式 |
C9H14F3N3 |
|---|---|
分子量 |
221.22 g/mol |
IUPAC 名称 |
[1-(2-methylpropyl)-3-(trifluoromethyl)pyrazol-4-yl]methanamine |
InChI |
InChI=1S/C9H14F3N3/c1-6(2)4-15-5-7(3-13)8(14-15)9(10,11)12/h5-6H,3-4,13H2,1-2H3 |
InChI 键 |
QVBOMRWDEBLCKG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN1C=C(C(=N1)C(F)(F)F)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


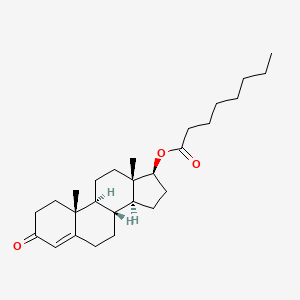

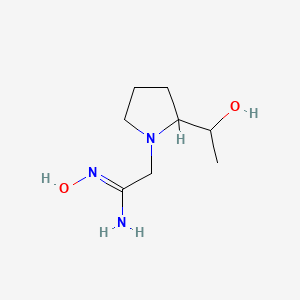
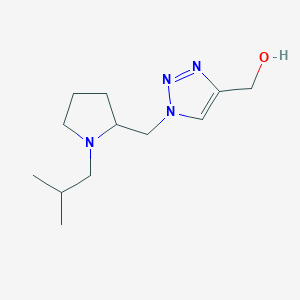
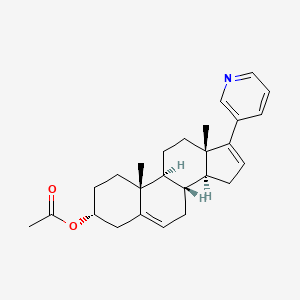
![[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B15291174.png)
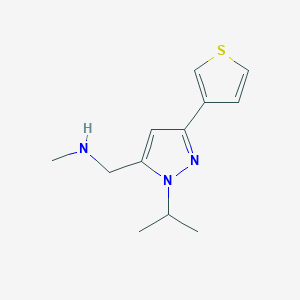
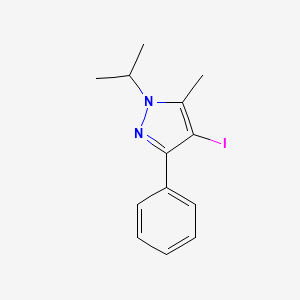
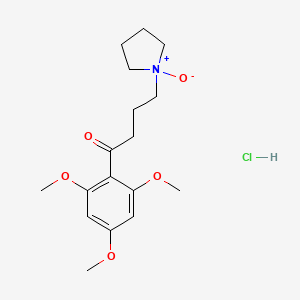
![(4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol](/img/structure/B15291195.png)
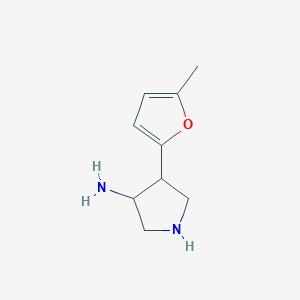
![N-[1-(pyridin-3-yl)ethyl]cyclopropanamine hydrochloride](/img/structure/B15291212.png)
![(2R,3R)-2-(2,2-Diphenyl-ethyl)-1-aza-bicyclo[2.2.2]oct-3-ylamine](/img/structure/B15291234.png)
![1-Isopropyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B15291236.png)
